molecular formula C8H16ClNO B6274583 rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride CAS No. 2307777-86-0

rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6274583
CAS No.: 2307777-86-0
M. Wt: 177.7
InChI Key:
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Description

“Rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride” is a synthetic compound that belongs to the class of cyclopropane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the oxan-4-yl group and subsequent amination. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxan-4-yl cyclopropane derivatives with different oxidation states.

    Reduction: Reduction reactions could convert the amine group to other functional groups, such as amides or alcohols.

    Substitution: The compound may participate in substitution reactions, where the oxan-4-yl or amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxan-4-yl cyclopropane ketones, while reduction could produce cyclopropanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes or receptors.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds with similar cyclopropane structures.

    Oxan-4-yl derivatives: Compounds containing the oxan-4-yl group.

    Amines: Compounds with similar amine functional groups.

Uniqueness

Rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride is unique due to its specific combination of structural features. The presence of both the oxan-4-yl group and the cyclopropane ring, along with the amine functionality, distinguishes it from other compounds and may confer unique chemical and biological properties.

Properties

CAS No.

2307777-86-0

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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